Paraplatin -

Paraplatin

Catalog Number: EVT-10885968
CAS Number:
Molecular Formula: C6H12N2O4Pt
Molecular Weight: 371.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carboplatin can cause developmental toxicity according to state or federal government labeling requirements.
An organoplatinum compound that possesses antineoplastic activity.
Source and Classification

Carboplatin is synthesized from platinum compounds and is classified under the category of antineoplastic agents. Its chemical formula is C6H10N2O4Pt\text{C}_6\text{H}_{10}\text{N}_2\text{O}_4\text{Pt}, and it belongs to the broader group of platinum-based drugs that also includes cisplatin and oxaliplatin. The development of carboplatin aimed to minimize the severe side effects associated with cisplatin, such as nephrotoxicity and neurotoxicity.

Synthesis Analysis

Methods and Technical Details

The synthesis of carboplatin typically involves several steps, starting from platinum(II) complexes. A common method includes the use of cis-diiodo-diamminoplatinum(II) as a precursor. The reaction involves the substitution of iodide ligands with cyclobutane-1,1-dicarboxylic acid in an aqueous medium, often facilitated by silver nitrate to remove iodide ions:

  1. Preparation of Cis-Diiodo-Diamminoplatinum(II): This complex is synthesized from potassium tetrachloroplatinate by reacting it with aqueous ammonia.
  2. Ligand Substitution: The cis-diiodo complex is treated with cyclobutane-1,1-dicarboxylic acid under controlled pH and temperature conditions.
  3. Purification: The resultant carboplatin is purified through filtration and crystallization steps to achieve pharmaceutical-grade purity.

Recent advancements include microwave-assisted synthesis techniques that enhance yield and reduce reaction times significantly .

Molecular Structure Analysis

Structure and Data

Carboplatin has a square planar geometry typical of platinum(II) complexes. The molecular structure consists of a central platinum atom coordinated by two ammine groups and two carboxylate ligands derived from cyclobutane-1,1-dicarboxylic acid.

  • Molecular Formula: C6H10N2O4Pt\text{C}_6\text{H}_{10}\text{N}_2\text{O}_4\text{Pt}
  • Molecular Weight: Approximately 300.17 g/mol
  • Structural Representation:
    Pt/NH3NH3 C CO 2H 2 C CO 2H 2\begin{array}{c}\text{Pt}\\\hspace{-0.5cm}/\hspace{0.5cm}\\\text{NH}_3\quad \text{NH}_3\\\hspace{-0.5cm}|\hspace{0.5cm}\\\text{ C CO 2H 2}\quad \text{ C CO 2H 2}\end{array}

This structure allows for effective interaction with DNA, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

Carboplatin undergoes hydrolysis in physiological conditions, leading to the formation of reactive species that can bind to DNA. The primary reaction involves the displacement of the carboxylate ligands by water molecules, forming a diaqua complex that can interact with nucleophilic sites on DNA:

cis Pt NH3)2(CO2R)2]+H2Ocis Pt NH3)2(H2O)2]2++2CO2R\text{cis Pt NH}_3)_2(\text{CO}_2\text{R})_2]+H_2O\rightarrow \text{cis Pt NH}_3)_2(\text{H}_2O)_2]^{2+}+2\text{CO}_2\text{R}^-

This hydrolysis step is essential for its anticancer activity as it activates the drug for subsequent interactions with DNA.

Mechanism of Action

Process and Data

Carboplatin's mechanism of action primarily involves the formation of cross-links between DNA strands, which inhibits DNA replication and transcription:

  1. Activation: Upon administration, carboplatin undergoes hydrolysis to form an active diaqua species.
  2. DNA Binding: The activated species binds covalently to nucleophilic sites on DNA, particularly at the N7 position of guanine bases.
  3. Cross-Linking: This binding leads to interstrand cross-links that prevent DNA strands from separating during replication.
  4. Cell Cycle Arrest: Cells are unable to complete mitosis due to these cross-links, leading to apoptosis.

Studies have shown that carboplatin effectively induces cell death in cancer cells through this mechanism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Carboplatin typically appears as a pale yellow crystalline powder.
  • Solubility: It is soluble in water but has limited solubility in organic solvents.
  • Stability: Carboplatin is stable under normal conditions but can degrade upon exposure to light or high temperatures.
  • Melting Point: Approximately 200 °C (decomposes).

The compound exhibits significant stability compared to its precursor cisplatin, which contributes to its favorable pharmacokinetic profile .

Applications

Scientific Uses

Carboplatin is primarily used in oncology for treating various cancers, including:

  • Ovarian Cancer: Often used as a first-line treatment in combination with other agents.
  • Testicular Cancer: Effective in treating relapsed cases.
  • Lung Cancer: Utilized in combination chemotherapy regimens.

Beyond its use in cancer therapy, research continues into novel formulations and delivery systems aimed at enhancing its efficacy while minimizing side effects. Recent studies have explored conjugating carboplatin with targeting agents for improved specificity against tumor cells .

Introduction to Paraplatin: Historical Context and Development Rationale

Evolution from Cisplatin: Structural Optimization and Toxicity Mitigation

Paraplatin (carboplatin) emerged as a therapeutic innovation directly addressing the significant toxicity limitations of its predecessor, cisplatin. The development trajectory began when cisplatin (cis-diamminedichloroplatinum(II)), discovered in 1965 by Rosenberg et al. [1] [2], demonstrated potent antineoplastic activity but exhibited dose-limiting nephrotoxicity, neurotoxicity, and ototoxicity in clinical applications [4] [8]. This toxicity profile necessitated complex hydration protocols and inpatient administration, restricting its utility [8].

Carboplatin (cis-diammine(cyclobutane-1,1-dicarboxylato)platinum(II)) was strategically synthesized by Bristol Myers Squibb and the Institute of Cancer Research through ligand substitution [1] [9]. Researchers replaced cisplatin’s two chloride leaving groups with a bidentate dicarboxylate cyclobutanedicarboxylate (CBDCA) ligand [1] [3]. This structural modification fundamentally altered the compound's pharmacokinetics:

  • Reduced Hydrolysis Rate: The CBDCA ligand’s chelating properties decreased aquation kinetics by >10-fold compared to cisplatin, delaying platinum-DNA adduct formation [3] [7].
  • Altered Reactivity Profile: Lower chloride ligand lability minimized non-specific binding to proteins and renal tubules, directly mitigating kidney damage [1] [9].
  • Enhanced Stability: The neutral charge and improved solubility profile allowed outpatient infusion without forced diuresis [1] [4].

Table 1: Structural and Pharmacokinetic Comparison of Cisplatin vs. Carboplatin

PropertyCisplatinCarboplatin
Chemical Structurecis-[Pt(NH₃)₂Cl₂]cis-[Pt(NH₃)₂(CBDCA)]
Leaving GroupsChloride (highly labile)Cyclobutanedicarboxylate (low lability)
Hydrolysis RateHigh (t₁/₂ ~2 hours)Low (t₁/₂ ~30 hours)
Plasma Protein Binding>90%Very low
Primary Excretion RouteRenal (65-70%)Renal (>70%)

Patented in 1972 and approved by the FDA in 1989 [1] [4], carboplatin represented a deliberate molecular optimization to preserve cisplatin’s DNA-crosslinking efficacy while improving therapeutic index. Preclinical models confirmed retained cytotoxicity against ovarian and testicular carcinomas but with reduced renal accumulation and tubular toxicity [1] [3].

Academic Motivations for Platinum-Based Antineoplastic Innovation

The development of carboplatin was driven by three interconnected academic imperatives:

Mechanism-Driven Ligand Design

Academic research elucidated that cisplatin’s toxicity stemmed from premature aquation and indiscriminate binding to nucleophiles (e.g., proteins, glutathione) before reaching DNA targets [2] [7]. Carboplatin’s CBDCA ligand was engineered to:

  • Control Activation Kinetics: Slower hydrolysis minimized off-target reactions while allowing intact cellular uptake [3] [7].
  • Maintain DNA Binding Specificity: The stable "carrier ligand" (NH₃) preserved the cis geometry critical for forming 1,2-intrastrand crosslinks with guanine residues [2] [9].
  • Leverage Structure-Activity Relationships (SAR): Studies confirmed that trans isomers or non-planar complexes lost antitumor efficacy, reinforcing geometric constraints in design [9].

Pharmacokinetic Optimization

Research demonstrated carboplatin’s distinct biodistribution:

  • Renal Handling: Unlike cisplatin, carboplatin undergoes glomerular filtration without tubular secretion, reducing nephrotoxicity risk [1] [6].
  • Tissue Retention: Lower reactivity enabled prolonged systemic exposure (retention t₁/₂ ~30 hours), enhancing tumor accumulation [1] [3].
  • Protein Binding Avoidance: Minimal plasma protein sequestration increased free drug availability [1].

Table 2: Key Biochemical Properties Influencing Carboplatin’s Therapeutic Profile

ParameterImpact on Therapeutic ProfileEvidence Source
Aquation Rate Constant10-fold lower than cisplatin → reduced non-specific bindingKinetic studies [3] [7]
DNA Binding KineticsSlower but identical adduct formation → maintained cytotoxicityCell line models [2]
Cellular UptakePassive diffusion + CTR1 transporters → retained intracellular accumulationYeast knockout models [2]
Efflux ResistanceLower affinity for glutathione detoxification → reduced resistance developmentResistance assays [3] [9]

Broader Platinum-Based Drug Innovation

Carboplatin catalyzed academic exploration into third-generation platinum agents:

  • Resistance Mitigation: Oxaliplatin (1,2-diaminocyclohexane ligand) was developed to overcome cisplatin/carboplatin resistance via bulky adducts impairing DNA repair [3] [9].
  • Targeted Delivery: Research accelerated nanoparticle conjugates (e.g., platinum-polymer complexes) to enhance tumor selectivity [3] [8].
  • Oral Bioavailability: Satraplatin (JM-216) addressed intravenous limitations but highlighted bioavailability challenges [9].

Over 3,000 platinum analogs were synthesized and screened between 1970–2000, yet only carboplatin and oxaliplatin achieved global approval [9], underscoring the precision required in platinum coordination chemistry to balance efficacy, stability, and tolerability. This academic pursuit established carboplatin as a foundational example of rational anticancer drug design.

Properties

Product Name

Paraplatin

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+)

Molecular Formula

C6H12N2O4Pt

Molecular Weight

371.25 g/mol

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2

InChI Key

VSRXQHXAPYXROS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.